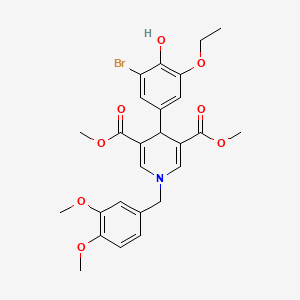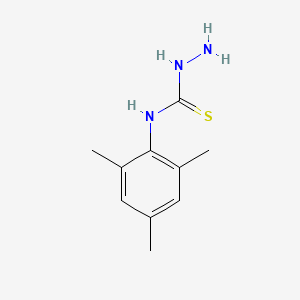
Dimethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its intricate structure, which includes multiple functional groups such as bromine, ethoxy, hydroxyl, and dimethoxyphenyl groups
準備方法
The synthesis of 3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the bromine and ethoxy groups: This step may involve electrophilic aromatic substitution reactions to introduce the bromine and ethoxy groups onto the phenyl ring.
Attachment of the dimethoxyphenylmethyl group: This can be done through a Friedel-Crafts alkylation reaction, where the dimethoxyphenylmethyl group is introduced onto the dihydropyridine core.
Final modifications: Additional steps may be required to introduce the hydroxyl group and complete the synthesis of the compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine core to tetrahydropyridine or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium methoxide), and acidic or basic hydrolysis conditions.
科学的研究の応用
3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of drugs targeting cardiovascular diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects could be mediated through pathways involving signal transduction, gene expression, or metabolic processes.
特性
分子式 |
C26H28BrNO8 |
|---|---|
分子量 |
562.4 g/mol |
IUPAC名 |
dimethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1-[(3,4-dimethoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H28BrNO8/c1-6-36-22-11-16(10-19(27)24(22)29)23-17(25(30)34-4)13-28(14-18(23)26(31)35-5)12-15-7-8-20(32-2)21(9-15)33-3/h7-11,13-14,23,29H,6,12H2,1-5H3 |
InChIキー |
MXLREZVAUHRTMM-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC(=C(C=C3)OC)OC)C(=O)OC)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-Butylphenyl)-2-[2-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrido[2,3-B][1,4]diazepin-5-YL]acetamide](/img/structure/B11207786.png)
![N-(sec-butyl)-3-[2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B11207792.png)
![3-Chloro-N-[4-[4-(2,4-dimethylphenyl)-2-oxazolyl]phenyl]benzenesulfonamide](/img/structure/B11207793.png)
![4-(2-{[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethyl)benzenesulfonamide](/img/structure/B11207800.png)

![2-hydroxy-1-methyl-4-oxo-N'-[(E)-pyridin-4-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B11207806.png)
![1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine](/img/structure/B11207809.png)
![5-(2-Chlorophenyl)-7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11207820.png)
![[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B11207828.png)
![3-bromo-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11207829.png)
![2-chloro-6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11207838.png)
![7'-Methoxy-2'-(4-methoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11207842.png)

